molecular formula C23H16ClFN2O2 B11182762 4-amino-2-(2-chlorophenyl)-7-(2-fluorophenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one

4-amino-2-(2-chlorophenyl)-7-(2-fluorophenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one

Cat. No.: B11182762
M. Wt: 406.8 g/mol
InChI Key: PLKZTTCKWIGRRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-AMINO-2-(2-CHLOROPHENYL)-7-(2-FLUOROPHENYL)-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE is a complex organic compound that belongs to the class of furoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-2-(2-CHLOROPHENYL)-7-(2-FLUOROPHENYL)-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-2-(2-CHLOROPHENYL)-7-(2-FLUOROPHENYL)-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different substituents on the phenyl rings.

Scientific Research Applications

4-AMINO-2-(2-CHLOROPHENYL)-7-(2-FLUOROPHENYL)-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-AMINO-2-(2-CHLOROPHENYL)-7-(2-FLUOROPHENYL)-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloro-2’-fluorobenzophenone: A structurally related compound with similar substituents.

    5-Amino-2-chloro-4-fluorobenzoic acid: Another related compound with different functional groups.

Uniqueness

4-AMINO-2-(2-CHLOROPHENYL)-7-(2-FLUOROPHENYL)-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE is unique due to its specific combination of substituents and the furoquinoline core structure

Properties

Molecular Formula

C23H16ClFN2O2

Molecular Weight

406.8 g/mol

IUPAC Name

4-amino-2-(2-chlorophenyl)-7-(2-fluorophenyl)-7,8-dihydro-6H-furo[2,3-b]quinolin-5-one

InChI

InChI=1S/C23H16ClFN2O2/c24-16-7-3-1-6-14(16)20-11-15-22(26)21-18(27-23(15)29-20)9-12(10-19(21)28)13-5-2-4-8-17(13)25/h1-8,11-12H,9-10H2,(H2,26,27)

InChI Key

PLKZTTCKWIGRRW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N=C3C(=C2N)C=C(O3)C4=CC=CC=C4Cl)C5=CC=CC=C5F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.